ShK – Stichodactyla toxin
Description
Origin and Isolation from Stichodactyla helianthus
The ShK toxin is a 35-residue peptide originally isolated from the whole body extracts of the Caribbean sea anemone, Stichodactyla helianthus. wikipedia.orgmedchemexpress.comnih.gov This sea anemone, also known as the sun anemone, utilizes a potent venom containing a complex mixture of proteins and peptides for defense, particularly against predators like the spiny lobster. wikipedia.org Traditional methods for extracting crude venom from sea anemones include homogenization of the whole animal, a technique used to isolate ShK and other peptide neurotoxins. imrpress.comimrpress.com
In 1995, a research group led by Olga Castaneda and Evert Karlsson successfully isolated and characterized ShK, identifying it as a potent blocker of potassium channels. wikipedia.orgnih.gov The amount of native ShK obtainable from the sea anemone is relatively low, with less than 0.5 mg of the toxin per kilogram of whole body extract. rsc.org However, the successful chemical synthesis and folding of ShK into its biologically active form shortly after its discovery enabled more extensive research into its structure and function. wikipedia.orgrsc.org
The venom of Stichodactyla helianthus is a complex cocktail of bioactive molecules. nih.gov Besides ShK, it contains other components such as large cytolytic proteins and other ion channel-blocking peptides, including a sodium channel blocker named ShN. nih.gov The isolation of ShK was a significant step, as it was the first peptide toxin from a sea anemone found to block potassium channels. nih.gov
| Property | Description |
| Toxin Name | ShK Toxin (Stichodactyla toxin) |
| Organism of Origin | Stichodactyla helianthus (Caribbean sea anemone) |
| Primary Function | Blocks potassium channels |
| Isolation Method | Extraction from whole body homogenates |
| Year of Discovery | 1995 |
Historical Context of Potassium Channel Toxin Research
The discovery of ShK toxin did not occur in a vacuum but was built upon a foundation of research into toxins that target ion channels. the-scientist.com For decades, scientists have utilized toxins from various venomous animals, including snakes, scorpions, spiders, and cone snails, as pharmacological tools to study the structure and function of ion channels. nih.govnih.govelifesciences.org
Early research in the field was dominated by the discovery of toxins that block sodium and calcium channels. the-scientist.comnih.gov For instance, ω-conotoxins from cone snails and ω-agatoxins from spiders were instrumental in the discovery and characterization of various calcium channel subtypes. nih.govfrontiersin.org Similarly, scorpion toxins like charybdotoxin (B568394) were among the first peptide toxins identified to inhibit potassium channels and were crucial in understanding their subunit stoichiometry and architecture. frontiersin.org These early pore-blocking toxins were found to physically occlude the ion permeation pathway of the channel. nih.govelifesciences.org
A key concept that emerged from this research was the "functional dyad," typically consisting of a lysine (B10760008) and a neighboring aromatic or aliphatic residue, which is essential for the blocking mechanism of many potassium channel toxins. frontiersin.orgmdpi.com The lysine residue physically blocks the pore, while the adjacent residue helps to anchor the toxin to the channel. frontiersin.orgmdpi.com
By the mid-1990s, the focus began to shift towards finding more selective potassium channel blockers. the-scientist.com While molecules like charybdotoxin were powerful research tools, they often lacked specificity for different subtypes of potassium channels. frontiersin.org The discovery of ShK was significant because it was one of the first peptide toxins identified that potently blocked a specific type of voltage-gated potassium channel, Kv1.3, which is upregulated on certain immune cells. the-scientist.com This finding opened up new avenues for research into the therapeutic potential of targeting specific potassium channels.
| Toxin Family | Organism of Origin | Primary Target |
| Dendrotoxins | Snakes | Potassium Channels |
| Charybdotoxin | Scorpions | Potassium and Calcium Channels |
| Apamin | Bees | Calcium-activated Potassium Channels |
| ω-conotoxins | Cone Snails | Calcium Channels |
| ShK Toxin | Sea Anemones | Potassium Channels |
Properties
CAS No. |
165168-50-3 |
|---|---|
Molecular Formula |
C169H274N54O48S7 |
Molecular Weight |
4054.85 Da |
Appearance |
White lyophilized solidPurity rate: > 97%AA sequence: Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Shk
Primary Sequence Characteristics and Peptide Length
ShK is a relatively small, basic peptide composed of 35 amino acid residues. wikipedia.orgresearchgate.net Its primary sequence is characterized by the presence of six cysteine residues, which are fundamental to its structural integrity. The linear sequence of amino acids is as follows:
RSCIDTIPKSRCTAFQCKHSMKYRLSFCRKTCGTC nih.gov
| Property | Value |
| Peptide Length | 35 amino acids |
| Cysteine Residues | 6 |
| Basic Residues (Arg, Lys, His) | 7 |
| Acidic Residues (Asp) | 1 |
Disulfide Bond Topology and Linkages
The three-dimensional structure of ShK is stabilized by three intramolecular disulfide bonds. nih.govacs.org These covalent linkages are formed between specific cysteine residues, creating a compact and rigid fold. The disulfide connectivity has been determined to be Cys3-Cys35, Cys12-Cys28, and Cys17-Cys32. wikipedia.orgnih.govjohnshopkins.edu This arrangement is critical for maintaining the correct orientation of key residues involved in channel binding. nih.gov The Cys3-Cys35 bond, in particular, creates a quasi-cyclic structure by linking the N- and C-termini of the peptide. wikipedia.orgjohnshopkins.edu
| Disulfide Bond | Linkage |
| 1 | Cys3 - Cys35 |
| 2 | Cys12 - Cys28 |
| 3 | Cys17 - Cys32 |
Three-Dimensional Solution Structure Elucidation
The tertiary structure of ShK in solution has been extensively studied using a combination of experimental and computational techniques, providing detailed insights into its spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
The three-dimensional structure of ShK was first determined using nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov These studies revealed a well-defined and compact fold. The solution structure of ShK is characterized by two short α-helices, encompassing residues 14-19 and 21-24. wikipedia.orgnih.govnih.gov The N-terminal region, up to residue 8, adopts a more extended conformation, which is followed by a series of interlocking turns that have been described as resembling a 310 helix. wikipedia.orgwikimedia.org NMR studies have been instrumental in understanding the precise orientation of the amino acid side chains, which is crucial for the toxin's interaction with potassium channels. nih.govnih.gov
Computational Modeling and Molecular Dynamics Simulations
In conjunction with experimental data from NMR, computational methods have been employed to refine and analyze the structure of ShK and its interactions with ion channels. aups.org.auacs.org Molecular dynamics (MD) simulations have provided insights into the flexibility and dynamic behavior of the toxin in a simulated physiological environment. aups.org.auresearchgate.net These simulations have been used to model the binding of ShK to the Kv1.3 potassium channel, helping to identify key interacting residues and to understand the energetic basis of this high-affinity interaction. aups.org.auacs.orgnih.gov Computational alanine scanning, a technique used in these simulations, has further corroborated the importance of specific residues for binding affinity. acs.orgnih.gov
Structural Homology and Phylogenetic Relationships
ShK is the prototypical member of a large superfamily of proteins that contain one or more ShK-like domains, also known as ShKT domains. wikipedia.orgmdpi.com These domains share a conserved pattern of six cysteine residues and a similar three-dimensional fold. ShKT domains have been identified in a wide range of organisms, from sea anemones to parasitic worms and even humans. wikipedia.orgmdpi.comresearchgate.net
While sharing a common structural scaffold, the sequence similarity between different ShK-like domains can be low. Phylogenetic analyses have shown that ShK is closely related to other sea anemone toxins, such as BgK from Bunodosoma granulifera. wikipedia.orgnih.gov The ShK domain is also found in proteins with diverse functions, including metallopeptidases and prolyl 4-hydroxylases. wikipedia.org In humans, proteins containing ShK-like domains include MMP-23 (matrix metalloprotease 23) and MFAP-2 (microfibril-associated glycoprotein 2). wikipedia.org
Conservation of the ShKT Domain Across Organisms
The ShKT domain, the characteristic structural and functional unit of the ShK toxin, is not exclusive to sea anemones. It represents a highly conserved protein motif found across a vast evolutionary landscape, spanning both the plant and animal kingdoms. researchgate.netnih.gov This remarkable conservation suggests a fundamental and advantageous biological role for this domain.
ShKT domain-containing proteins have been identified in a diverse array of organisms, including:
Cnidarians: Besides Stichodactyla helianthus, other sea anemones like Bunodosoma granulifera (source of BgK toxin) and various jellyfish and corals produce peptides with ShKT domains. researchgate.netresearchgate.netresearchgate.net
Nematodes: A significant number of secreted proteins containing the ShKT domain, also referred to as the nematode 6-cysteine (NC6) domain, have been found in both free-living and parasitic nematodes. embl.denih.gov
Mollusks: The ShKT domain has been identified in multidomain proteins within this phylum. nih.gov
Plants: The domain is present in plant species such as Arabidopsis thaliana and Oryza sativa. researchgate.netnih.gov
Vertebrates: Organisms ranging from fish to chickens and even mammals possess proteins incorporating the ShKT domain. researchgate.net For instance, the human matrix metalloprotease 23 (MMP-23) contains an ShK-like domain that modulates potassium channel activity. wikipedia.orgresearchgate.net
This wide distribution highlights the evolutionary success of the ShKT scaffold. While in venomous creatures the domain has been adapted into potent ion channel blockers, its incorporation into larger, multi-domain proteins in other organisms suggests a broader range of functions, including enzymatic and channel-modulatory activities. embl.deembl-heidelberg.deresearchgate.net
Table 1: Distribution of ShKT Domains in Various Organisms
| Kingdom | Phylum/Class | Representative Organisms |
|---|---|---|
| Animalia | Cnidaria | Stichodactyla helianthus, Bunodosoma granulifera, Hydra, Jellyfish |
| Nematoda | Caenorhabditis elegans, Bursaphelenchus xylophilus | |
| Mollusca | Bivalve clams, Oysters, Cumia reticulata (vampire snail) | |
| Echinodermata | Sea urchin | |
| Chordata | Zebrafish, Pufferfish, Chicken, Humans | |
| Plantae | Arabidopsis thaliana, Oryza sativa | |
| Protista | Apicomplexa | Cryptosporidium parvum |
Comparative Structural Analysis with Related Toxins (e.g., BgK)
A comparative analysis of ShK with other related toxins, particularly BgK from the sea anemone Bunodosoma granulifera, reveals key similarities and subtle differences that inform our understanding of their structure-function relationships. wikipedia.orgnih.gov
Despite their structural homology, there are notable differences between ShK and BgK. BgK is slightly larger, consisting of 37 amino acid residues compared to ShK's 35. wikipedia.orgnih.gov There are also variations in their amino acid sequences outside of the conserved cysteine residues and the functional dyad, which can influence their selectivity and affinity for different potassium channel subtypes. nih.govnih.gov
Table 2: Structural Comparison of ShK and BgK Toxins
| Feature | ShK Toxin | BgK Toxin |
|---|---|---|
| Source Organism | Stichodactyla helianthus | Bunodosoma granulifera |
| Peptide Length | 35 amino acid residues | 37 amino acid residues |
| Disulfide Bridges | 3 (Cys3-Cys35, Cys12-Cys28, Cys17-Cys32) | 3 |
| Secondary Structure | Two short α-helices | Similar α-helical content |
| Functional Dyad | Lys22 and Tyr23 | Conserved Lys-Tyr dyad |
| Primary Function | Potassium channel blocker | Potassium channel blocker |
The study of the ShKT domain's conservation and the comparative analysis of toxins like ShK and BgK provide valuable insights into the evolution of venom components and the molecular determinants of ion channel modulation. This knowledge is instrumental in the development of novel therapeutic agents targeting potassium channels for a variety of diseases.
Molecular Mechanism of Action of Shk
General Principles of Voltage-Gated Potassium Channel Blockade
ShK toxin acts as a pore blocker, physically occluding the ion conduction pathway of voltage-gated potassium channels. physiology.orgmsu.ru This "cork in a bottle" mechanism prevents the flow of potassium ions (K+) through the channel, thereby altering the cell's membrane potential. wikipedia.org The toxin binds with high affinity, often in the picomolar range, to the external vestibule of the channel. nih.govsmartox-biotech.com This interaction involves a 1:1 stoichiometry between the toxin and the channel tetramer. physiology.org
The binding of ShK is not a simple insertion; it involves a complex interaction with multiple residues on both the toxin and the channel. nih.gov The toxin positions itself over the channel's outer entrance, with specific amino acid side chains extending into the pore and others interacting with the surrounding vestibule. wikipedia.orgmdpi.com This multi-point interaction is responsible for the high affinity and, in some cases, the selectivity of the toxin for different Kv channel subtypes. nih.gov While many peptide toxins from various animal venoms utilize a similar pore-blocking strategy, the specific residues and structural fold of ShK confer its unique pharmacological profile. msu.ru
Specific Interaction with Channel Pore and Extracellular Vestibule
The interaction between ShK and the Kv channel is a dynamic process involving conformational adjustments of both the toxin and the channel. acs.org ShK binds to the shallow, saucer-shaped external vestibule at the entrance to the channel pore. nih.govscielo.br This vestibule is formed by the P-loops and adjacent segments of the four channel subunits. scielo.br Cryo-electron microscopy and molecular dynamics simulations have revealed that upon binding, ShK can stabilize the channel in an open-conducting conformation while physically preventing ion flux. tandfonline.com
Alanine-scanning mutagenesis and other structure-function studies have been crucial in identifying the specific amino acid residues on ShK that are essential for its interaction with Kv channels. nih.govnih.gov The most critical residue for pore occlusion is Lysine22 (Lys22). nih.govtandfonline.com This positively charged residue inserts into the negatively charged selectivity filter of the channel pore, directly blocking the passage of K+ ions. nih.govtandfonline.comacs.org The ammonium (B1175870) group of the Lys22 side chain makes contact with the backbone carbonyls of tyrosine residues (Tyr447 in Kv1.3) from all four subunits within the selectivity filter. tandfonline.com
Adjacent to Lys22 is Tyrosine23 (Tyr23), which also plays a major role in the interaction. wikipedia.orgnih.govnih.gov Together, Lys22 and Tyr23 form a "functional dyad" that is critical for high-affinity binding and channel blockade. wikipedia.orgnih.govnih.gov Other residues identified as important for the interaction include Serine20 (Ser20) and Arginine24 (Arg24). nih.govacs.orgnih.gov
| ShK Residue | Role in Kv1.3 Interaction | Significance Level |
|---|---|---|
| Lysine22 (Lys22) | Pore occlusion; inserts into the selectivity filter. nih.govnih.govtandfonline.com | Critical |
| Tyrosine23 (Tyr23) | Forms a functional dyad with Lys22; interacts with the outer vestibule. wikipedia.orgacs.org | Major |
| Serine20 (Ser20) | Contributes to the binding surface. nih.govnih.gov | Major |
| Arginine24 (Arg24) | Contributes to binding; may form hydrogen bonds with channel residues. nih.govacs.org | Critical |
The functional dyad hypothesis posits that a pair of residues, typically a basic residue (like lysine) and a nearby aromatic or hydrophobic residue (like tyrosine), are essential for the high-affinity blockade of potassium channels by many peptide toxins. wikipedia.orgresearchgate.netmdpi.com In ShK, the dyad consists of Lys22 and Tyr23. wikipedia.orgnih.govnih.gov
According to this model, the lysine (B10760008) side chain protrudes into the channel's selectivity filter, physically blocking ion permeation. mdpi.com The adjacent tyrosine residue interacts with the outer vestibule of the channel, stabilizing the toxin-channel complex and ensuring the correct orientation for the lysine to effectively plug the pore. wikipedia.orgresearchgate.net The close proximity of these two residues on the toxin's surface is a conserved feature in many K+ channel-blocking peptides, highlighting a convergent evolutionary strategy for channel inhibition. nih.govresearchgate.net While the dyad is crucial, it is now understood that it is part of a larger interaction surface, and other residues also contribute significantly to binding affinity and selectivity. mdpi.com
Beyond the primary pore-blocking residues, other amino acids on the ShK toxin serve to anchor it to the external vestibule of the Kv channel, enhancing the stability and potency of the interaction. wikipedia.org Arginine11 (Arg11) and Arginine29 (Arg29) are two such important anchoring residues. wikipedia.orgnih.gov
Mutagenesis studies have shown that Arg11, located in the N-terminal region of the toxin, is important for binding. nih.govtandfonline.com It is thought to form electrostatic interactions or hydrogen bonds with residues in the channel's vestibule, such as Histidine404 in Kv1.3. nih.gov Similarly, Arg29 contributes to the binding energy, likely through interactions with negatively charged residues like Aspartate386 (Asp433 in human Kv1.3) on adjacent subunits of the channel. wikipedia.orgnih.gov These anchoring interactions ensure that the toxin is properly positioned and held firmly in place, allowing the functional dyad to effectively occlude the pore. wikipedia.org
Modulation of Cellular Processes
The Kv1.3 channel plays a critical role in the activation of a specific subset of T lymphocytes known as effector memory T (TEM) cells. nih.govsmartox-biotech.comnih.gov These cells are implicated in the pathology of various autoimmune diseases. nih.gov T cell activation requires a sustained influx of calcium (Ca2+) into the cell, which is necessary to trigger downstream signaling cascades leading to cytokine production and proliferation. physiology.orgwikipedia.org
The influx of positively charged Ca2+ ions through CRAC channels would rapidly depolarize the cell membrane, which would in turn inhibit further Ca2+ entry. nih.gov Kv1.3 channels counteract this depolarization by allowing the efflux of K+ ions, thus maintaining a negative membrane potential that provides the necessary electrochemical driving force for sustained Ca2+ influx. physiology.orgfrontiersin.org
By blocking Kv1.3 channels, ShK toxin inhibits the repolarizing K+ current. wikipedia.org This leads to membrane depolarization, which reduces the driving force for Ca2+ entry through CRAC channels. wikipedia.orgplos.org The resulting suppression of the Ca2+ signal inhibits the activation of Ca2+-dependent transcription factors, which in turn prevents T cell proliferation and the production of pro-inflammatory cytokines like interferon-gamma and interleukin-2. wikipedia.orgfrontiersin.org Because chronically activated TEM cells involved in autoimmune responses are particularly reliant on Kv1.3 for their function, ShK and its analogs can selectively suppress these pathogenic cells. nih.govnih.govpnas.org
Calcium Signaling Cascade Regulation
The molecular mechanism of action of the Stichodactyla toxin (ShK) is intrinsically linked to its ability to modulate the intricate calcium signaling cascade essential for lymphocyte activation. T-lymphocytes rely on a sustained influx of calcium (Ca2+) to initiate the signaling pathways that lead to an immune response, including proliferation and cytokine production. wikipedia.orgnih.gov This process is critically dependent on the electrochemical gradient across the plasma membrane, which is maintained by potassium (K+) channels. scielo.br
Upon antigen recognition by the T-cell receptor (TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum (ER). nih.gov This depletion triggers the opening of store-operated calcium release-activated calcium (CRAC) channels in the plasma membrane, allowing for a significant and sustained influx of extracellular Ca2+. wikipedia.orgscielo.br
The voltage-gated potassium channel Kv1.3 plays a pivotal role in this process. By facilitating the efflux of K+ ions, the Kv1.3 channel counterbalances the influx of positive charge from Ca2+, thereby maintaining the negative membrane potential required to drive sustained Ca2+ entry through CRAC channels. wikipedia.orgscielo.broncotarget.com
ShK toxin, and its highly selective analogue Dalazatide (also known as ShK-186), function as potent blockers of the Kv1.3 channel. biospace.comnih.gov By binding to the outer vestibule of the channel, ShK physically obstructs the pore, preventing the efflux of K+ ions. wikipedia.orgpatsnap.com This blockade leads to a depolarization of the T-cell membrane. The reduction in the negative membrane potential diminishes the electrochemical driving force for Ca2+ influx through the CRAC channels. wikipedia.org Consequently, the sustained elevation of intracellular Ca2+ required for full T-cell activation is suppressed. wikipedia.orggoogle.com
This inhibitory effect is particularly pronounced in effector memory T-cells (TEM), a subset of T-cells heavily implicated in autoimmune diseases, which express high levels of Kv1.3 channels. nih.govbiospace.com By specifically targeting this channel, ShK effectively paralyzes the activation mechanism of these chronically activated pathogenic cells. wikipedia.org The blockade of Kv1.3 channels by ShK thus serves as a crucial checkpoint, reducing excessive T-cell activation by disrupting the essential calcium signaling cascade. wikipedia.org
Cytokine Production Suppression (e.g., IL-2, IFN-gamma, IL-17)
A primary consequence of the ShK-mediated disruption of calcium signaling is the profound suppression of cytokine production by activated T-cells. wikipedia.org The calcium/calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a major downstream target of the initial calcium influx. The sustained high levels of intracellular calcium activate the phosphatase calcineurin, which in turn dephosphorylates NFAT. oncotarget.com Dephosphorylated NFAT can then translocate to the nucleus, where it acts as a transcription factor to induce the expression of genes encoding key cytokines.
By inhibiting the sustained calcium influx, ShK and its analogues effectively attenuate the activation of the calcineurin-NFAT pathway. oncotarget.com This leads to a significant reduction in the transcription and subsequent secretion of several critical pro-inflammatory and immunomodulatory cytokines.
Interleukin-2 (IL-2): The production of IL-2, a cytokine crucial for T-cell proliferation and the generation of an effective immune response, is highly dependent on the calcium-NFAT pathway. Blockade of Kv1.3 channels by ShK has been shown to potently inhibit IL-2 production in T-cells. wikipedia.orgsmartox-biotech.com
Interferon-gamma (IFN-γ): IFN-γ is a signature cytokine of T helper 1 (Th1) cells and is a key mediator of cellular immunity and inflammation. Research has demonstrated that treatment with ShK analogues, such as ShK-186 (Dalazatide), significantly reduces the production of IFN-γ from pathogenic T-cells. nih.govresearchgate.net In studies on T-cells from patients with granulomatosis with polyangiitis (GPA), ShK-186 normalized the otherwise elevated production of IFN-γ. nih.gov
Interleukin-17 (IL-17): Produced by Th17 cells, IL-17 is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune diseases. The function of these pathogenic T-cells is also dependent on Kv1.3-mediated calcium signaling. wikipedia.org Accordingly, Kv1.3 blockade by ShK-186 has been shown to effectively suppress the secretion of IL-17 by effector memory T-cells. nih.govresearchgate.net Studies have shown a more pronounced inhibitory effect on pro-inflammatory cytokines like IFN-γ and IL-17 compared to others, such as IL-4. nih.gov
The selective suppression of these key cytokines without causing broad immunosuppression is a hallmark of the therapeutic potential of Kv1.3 inhibitors like ShK. biospace.complos.org By targeting the specific T-cell subsets that drive autoimmune pathology, ShK can dampen the inflammatory response at its source.
Interactive Table: Effect of ShK Analogues on Cytokine Production
| Cell Type | Condition | ShK Analogue | Observed Effect on Cytokine Production | Reference |
| Human Effector Memory T-cells (TEM) | In vitro stimulation | ShK(L5) | Inhibition of Interleukin-2 (IL-2) production at picomolar concentrations. | smartox-biotech.com |
| CD4+ T-cells from GPA Patients | In vitro stimulation | ShK-186 | Reduced production of IFN-γ, IL-17, and IL-21. | nih.gov |
| Myelin Autoantigen-Reactive T-cells | KV1.3-knockout mice (genetic model) | N/A (genetic deletion) | Lower production of inflammatory cytokines (IFN-γ, IL-17). | researchgate.net |
| Synovial T-cells from RA Patients | In vitro stimulation | ShK-186 | Preferential suppression of IL-2, IFN-γ, and TNFα. | nih.gov |
| Malignant T-cells (Sézary Syndrome) | Anti-CD3/CD28 stimulation | ShK | Significant inhibition of IL-9 mRNA expression. | oncotarget.com |
Target Ion Channel Profile and Selectivity of Shk
Spectrum of Voltage-Gated Potassium Channel Inhibition
ShK toxin is a potent blocker of several subtypes of voltage-gated potassium channels. smartox-biotech.com Its inhibitory activity is most pronounced against Kv1.3 and Kv1.1 channels, with reported dissociation constants (Kd) in the picomolar range. smartox-biotech.comnih.gov Specifically, ShK blocks Kv1.3 with a Kd of approximately 10-25 pM and Kv1.1 with a Kd of about 15-21 pM. nih.gov The toxin also demonstrates inhibitory effects on other Kv channels, including Kv1.4, Kv1.6, and Kv3.2, though with lower affinity. smartox-biotech.comwikipedia.org For instance, the Kd for ShK's interaction with Kv1.4 is 312 pM and with Kv1.6 is 165 pM. smartox-biotech.com The interaction with Kv3.2b channels is also significant, with a reported half-inhibitory concentration (IC50) of approximately 0.6 nM. smartox-biotech.com The binding of ShK to Kv channels involves key residues on the toxin, such as Lys22, which is considered essential for its interaction with the channel pore. acs.org
Table 1: Inhibitory Activity of ShK on Voltage-Gated Potassium Channels
| Ion Channel Subtype | Dissociation Constant (Kd) or IC50 |
|---|---|
| Kv1.1 | 15-21 pM (Kd) nih.gov |
| Kv1.3 | 10-25 pM (Kd) nih.gov |
| Kv1.4 | 312 pM (Kd) smartox-biotech.com |
| Kv1.6 | 165 pM (Kd) smartox-biotech.com |
| Kv3.2b | ~0.6 nM (IC50) smartox-biotech.com |
Selective Blockade of the Kv1.3 Channel Subtype
While ShK potently inhibits several Kv channels, its high affinity for Kv1.3 has made this interaction a major focus of research, particularly in the context of autoimmune diseases where Kv1.3 plays a crucial role. acs.orgplos.org The native ShK toxin exhibits only a marginal selectivity for Kv1.3 over Kv1.1. nih.gov This lack of selectivity has spurred the development of ShK analogs with improved specificity for Kv1.3. plos.org For instance, the analog ShK-186 displays a greater than 100-fold improvement in selectivity for Kv1.3 over Kv1.1. nih.gov Another analog, ShK(L5), demonstrates a 100-fold selectivity for Kv1.3 (Kd = 69 pM) over Kv1.1. smartox-biotech.com Further modifications, such as the incorporation of p-phosphono-phenylalanine at the N-terminus, have led to analogs with over 10,000-fold selectivity for Kv1.3 over Kv1.1. nih.gov These engineered peptides often achieve enhanced selectivity by modifying residues that are not critical for Kv1.3 binding but are important for interaction with other channels like Kv1.1. plos.org The critical Lys22 residue of ShK appears to interact differently with the pores of Kv1.3 and other channels, a property that has been exploited in designing more selective blockers. acs.org
Differential Effects on T-Cell Subpopulations
The expression of potassium channels varies among different T-lymphocyte subpopulations, leading to differential effects of ShK and its analogs. wikipedia.org Naïve and central memory T (TCM) cells predominantly rely on the intermediate-conductance calcium-activated potassium channel (IKCa1) for activation. smartox-biotech.comwikipedia.org In contrast, chronically activated effector memory T (TEM) cells, which are implicated in autoimmune diseases, upregulate the expression of Kv1.3 channels upon activation. nih.govwikipedia.org Consequently, selective blockers of Kv1.3, like ShK and its derivatives, preferentially suppress the function of these TEM cells. wikipedia.orgrsc.org ShK has been shown to inhibit the proliferation of human CCR7- TEM cells with IC50 values in the picomolar range (100-400 pM), while having a much weaker effect on naïve and TCM cells. rsc.org This selective inhibition of TEM cells is a key rationale for the development of ShK-based therapeutics for autoimmune disorders. nih.gov
Table 2: Differential Proliferation Inhibition by ShK on T-Cell Subsets
| T-Cell Subpopulation | IC50 for Proliferation Inhibition |
|---|---|
| CCR7- Effector Memory T (TEM) cells | 100-400 pM rsc.org |
| Naïve and Central Memory T (TCM) cells | In the nM range rsc.org |
Interactions with Other Ion Channels
Besides its primary targets in the Kv1 family, ShK also interacts with other ion channels, most notably the intermediate-conductance calcium-activated potassium channel, IKCa1 (also known as KCa3.1). capes.gov.brnih.gov However, its affinity for IKCa1 is significantly lower than for Kv1.3, with a reported 1000-fold greater affinity for Kv1.3. capes.gov.brnih.govresearchgate.net ShK blocks IKCa1 with an IC50 in the nanomolar range. anu.edu.au Despite the difference in affinity, studies suggest that ShK utilizes a similar binding surface, centered around the critical Lys22 residue, to interact with both IKCa1 and Kv1.3. capes.gov.brnih.govresearchgate.net The interaction with IKCa1 involves a larger number of contact points to compensate for the weaker binding. capes.gov.br ShK's interaction with the Kv3.2 channel has also been documented, with an IC50 value of approximately 0.6 nM for the hKv3.2b subtype. smartox-biotech.com This cross-reactivity is an important consideration in the development of ShK-based pharmacological tools and therapeutics.
Structure Activity Relationship Sar and Peptide Engineering
Mutagenesis Studies for Residue Contribution to Potency and Selectivity
Systematic mutagenesis studies, particularly alanine-scanning mutagenesis, have been instrumental in identifying the key residues of ShK toxin responsible for its interaction with potassium channels. These studies have revealed a functional dyad, Lys22 and the neighboring Tyr23, which are critical for the toxin's channel-blocking activity. Lys22 acts as a "cork in a bottle," physically occluding the channel pore, while Tyr23 further stabilizes this interaction. wikipedia.orgtandfonline.com
Further investigations have delineated the contributions of other residues to the toxin's potency and selectivity. Key findings from these mutagenesis studies include:
Arg11: Substitution of this residue significantly impacts the toxin's affinity for Kv1.3. nih.gov
Lys18: While part of the toxin's helical structure, its substitution to alanine (K18A) has been explored to modulate selectivity. wikipedia.org
Met21: This residue is not critical for binding but its oxidation can affect the toxin's stability. nih.govnih.gov
Arg24 and Arg29: These residues also contribute to the electrostatic interactions that anchor the toxin in the channel's vestibule. nih.gov
These studies have provided a detailed map of the ShK toxin's binding surface, guiding the rational design of analogs with enhanced selectivity for Kv1.3. tandfonline.com
Rational Design and Synthesis of ShK Peptide Analogs
Building on the insights from mutagenesis studies, researchers have employed various strategies to engineer ShK analogs with improved therapeutic potential. These strategies include N-terminal modifications, site-directed amino acid substitutions, the incorporation of stabilizing elements, and polypeptide minimization.
Modifications at the N-terminus of the ShK peptide have proven to be a highly effective strategy for enhancing its selectivity for Kv1.3 over other potassium channels.
ShK-F6CA: The attachment of a fluorescein-5(6)-carboxamidocaproic acid (F6CA) group to the N-terminus of ShK resulted in a 160-fold decrease in its affinity for Kv1.1, while maintaining high potency for Kv1.3. nih.gov This enhanced selectivity is attributed to the introduction of a negative charge, which is thought to interact favorably with residues in the turret region of the Kv1.3 channel. wikipedia.org
ShK-170: This analog was created by attaching L-phosphotyrosine to the N-terminus of ShK via an aminoethyloxyethyloxy-acetyl (AEEA) linker. wikipedia.orgnih.gov This modification resulted in a 100- to 1000-fold increase in specificity for Kv1.3 over related channels. wikipedia.org
ShK-192: To address the in vivo dephosphorylation of ShK-170, ShK-192 was developed. wikipedia.org In this analog, the L-phosphotyrosine is replaced with a non-hydrolyzable para-phosphonophenylalanine (Ppa). wikipedia.orgnih.gov Additionally, Met21 is substituted with norleucine to prevent oxidation, and the C-terminus is amidated to increase stability. nih.govnih.gov ShK-192 maintains high potency for Kv1.3 and exhibits excellent selectivity. nih.gov
ShK-EWSS: In a further effort to create a more stable and recombinantly expressible analog, the AEEA linker and phosphotyrosine of ShK-170 were replaced with the amino acid sequence glutamic acid-tryptophan-serine-serine (EWSS). This analog is highly specific for Kv1.3. wikipedia.orgnih.gov
Inhibitory Constants of N-terminally Modified ShK Analogs
| Compound | Target Channel | IC50 (pM) | Selectivity (fold vs Kv1.1) |
| ShK | Kv1.3 | ~10 | 1 |
| Kv1.1 | ~16 | ||
| ShK-F6CA | Kv1.3 | 48 | ~83 |
| Kv1.1 | 4000 | ||
| ShK-170 | Kv1.3 | 69 | ~100 |
| Kv1.1 | ~6900 | ||
| ShK-192 | Kv1.3 | 140 | ~157 |
| Kv1.1 | ~22000 | ||
| [EWSS]ShK | Kv1.3 | 34 | 158 |
| Kv1.1 | 5371 |
The substitution of specific amino acids within the ShK peptide sequence has also been a fruitful approach to enhancing selectivity.
ShK-Dap22: This was one of the first analogs to demonstrate improved specificity for Kv1.3. In ShK-Dap22, the critical pore-occluding Lys22 is replaced by diaminopropionic acid (Dap), a non-natural amino acid with a shorter side chain. wikipedia.orgnih.gov This modification alters the toxin's binding orientation, with Dap22 interacting with residues in the outer vestibule of the channel rather than deeply within the pore. wikipedia.orgnih.gov This results in a potent and selective blocker of the T-lymphocyte channel. nih.gov
ShK-K18A: The substitution of Lysine (B10760008) at position 18 with Alanine (K18A) was investigated based on docking and molecular dynamics simulations. This modification was predicted to enhance selectivity for Kv1.3 over Kv1.1. wikipedia.org
C-terminal Amidation: The replacement of the C-terminal carboxyl group with an amide is a common strategy to prevent degradation by carboxypeptidases. This modification was incorporated into analogs like ShK-186 and ShK-192. nih.govnih.gov
Methionine Substitution: The methionine at position 21 is susceptible to oxidation. Replacing it with the non-oxidizable isostere norleucine (Nle) enhances the chemical stability of the peptide, as seen in ShK-192. nih.govnih.gov
AEEA Linker: The aminoethyloxyethyloxy-acetyl (AEEA) linker is a hydrophilic spacer used to attach moieties to the N-terminus of ShK, as in ShK-170. This linker provides flexibility and positions the attached group for optimal interaction with the channel. wikipedia.orgnih.gov
Lactam Bridges: To create more constrained and potentially more stable analogs, lactam bridges have been introduced to replace native disulfide bonds or to create novel cyclized structures. The introduction of a lactam bridge between Lys14 and Asp18 in the full-length ShK was well-tolerated with only a minor reduction in binding to Kv1.3. acs.orgnih.gov
Efforts have been made to generate truncated or minimized versions of the ShK toxin to create smaller, potentially more drug-like molecules that retain biological activity. One approach involved truncating the native sequence and stabilizing the structure with non-native covalent links, such as an additional disulfide bond and lactam bridges. However, this particular truncated and stabilized analog was found to be inactive, likely due to slight deviations from the native structure and alterations to essential binding side chains. acs.orgnih.gov
Another strategy involved using non-native structural scaffolds stabilized by disulfide and/or lactam bridges, onto which key amino acid residues from ShK were grafted. One such peptide scaffold, which incorporated mimics of the essential Lys22 and Tyr23 residues, as well as an arginine residue to mimic Arg11 or Arg24, exhibited a dissociation constant (Kd) of 92 μM for Kv1.3. acs.orgnih.gov While significantly less potent than the full-length toxin, this result demonstrated the feasibility of transferring the key binding elements of ShK to a smaller, non-native scaffold. Further modification of such minimized peptides could lead to more potent, low molecular weight analogs. nih.gov
Impact of Chemical Modifications on Pharmacological Profiles
The various chemical modifications applied to the ShK toxin have had a profound impact on its pharmacological profile, primarily by enhancing its selectivity for the Kv1.3 channel and improving its stability.
The addition of negatively charged groups to the N-terminus, as seen with ShK-F6CA, ShK-170, and ShK-192, dramatically increases the selectivity for Kv1.3 over Kv1.1. wikipedia.orgnih.gov This is a critical improvement, as the blockade of Kv1.1 in the central nervous system is a potential source of toxicity. The rationale behind this enhanced selectivity lies in the differences in the amino acid composition of the outer vestibules of the Kv1.3 and Kv1.1 channels. nih.gov
Site-directed substitutions, such as the replacement of Lys22 with Dap in ShK-Dap22, also lead to a significant increase in Kv1.3 selectivity. wikipedia.orgnih.gov This is achieved by altering the binding mode of the toxin, shifting its interaction from the deep pore to the outer vestibule of the channel. nih.gov
Stabilizing modifications, including C-terminal amidation and the substitution of oxidizable methionine residues, contribute to a longer in vivo half-life and improved shelf-life of the peptide analogs. nih.govnih.gov The development of ShK-192, which incorporates multiple stabilizing elements, represents a significant step towards a clinically viable therapeutic candidate. nih.gov
Pharmacological Profile of Key ShK Analogs on Various Potassium Channels
| Analog | IC50 on Kv1.3 (pM) | IC50 on Kv1.1 (pM) | IC50 on Kv1.2 (pM) | IC50 on Kv1.6 (pM) | IC50 on Kv3.2 (pM) |
| ShK | 10-13.3 | 16-21.5 | 9000 | 160 | 3100 |
| ShK-Dap22 | 23 | 1800 | 39000 | 10500 | >100000 |
| ShK-170 | 69 | 6900 | 47000 | 18000 | 19000 |
| ShK-186 | 69 | 6900 | 47000 | 18000 | 19000 |
| ShK-192 | 140 | 22000 | >100000 | 10500 | 4200 |
Research Methodologies and Experimental Systems for Shk Studies
Electrophysiological Characterization Techniques
Electrophysiological methods are fundamental to understanding how ShK modulates the function of ion channels, providing direct measurements of ion flow across cell membranes.
Patch-Clamp Electrophysiology (Whole-Cell, Single-Channel)
Patch-clamp electrophysiology is a powerful technique that allows for the recording of ionic currents through individual channels or across the entire cell membrane. In the whole-cell configuration, the plasma membrane is ruptured, providing access to the entire cell's ion channel population. This method is extensively used to determine the half-maximal inhibitory concentration (IC50) of ShK and its analogs on various potassium channels, such as Kv1.3 and Kv1.1. researchgate.netnih.gov For instance, studies have used whole-cell patch-clamp on mouse fibroblasts or other cell lines stably expressing specific Kv channels to measure the steady-state block of currents after the application of different concentrations of the toxin. researchgate.netnih.govresearchgate.net This approach has been crucial in characterizing the selectivity of ShK analogs, with some showing significantly enhanced selectivity for Kv1.3 over Kv1.1. nih.gov For example, ShK itself inhibits Kv1.3 and Kv1.1 with picomolar affinity, while certain engineered analogs display over 10,000-fold selectivity for Kv1.3. nih.gov
The single-channel configuration, where a small patch of membrane containing one or a few ion channels is isolated, provides a more detailed view of the toxin's interaction with a single channel protein. This allows researchers to study the kinetics of channel blockade and the effect of the toxin on channel gating properties.
Xenopus laevis Oocyte Expression Systems for Channel Function
The oocytes of the African clawed frog, Xenopus laevis, are a widely utilized and robust expression system for studying ion channels. nih.govspringernature.com Their large size facilitates the injection of complementary RNA (cRNA) encoding specific ion channel subunits, leading to high levels of channel expression on the oocyte membrane. nih.govnih.gov This system offers a high signal-to-noise ratio for electrophysiological recordings due to the low background of endogenous channel activity. springernature.com
Researchers inject cRNA for channels like Kv1.3 into the oocytes and, after a period of incubation to allow for protein expression, use techniques like the two-electrode voltage clamp to measure the resulting ionic currents. nih.govgoogle.com This setup is ideal for characterizing the functional effects of ShK and its derivatives on specific channel subtypes in a controlled environment. For example, the cut-open oocyte voltage clamp method has been used to determine the IC50 value of synthetic ShK on hKv1.3 currents. nih.gov The versatility of this system also allows for co-expression of different channel subunits to study heteromeric channels or for tethering toxins to the membrane to investigate binding kinetics. nih.gov
Biochemical and Biophysical Binding Assays
These assays provide quantitative data on the binding affinity and kinetics of ShK to its target channels, complementing the functional data from electrophysiology.
Radioligand Binding Assays
Radioligand binding assays have been a valuable tool for quantifying the binding of ShK to potassium channels. uni-ulm.de These assays typically involve using a radioactively labeled ligand, such as ¹²⁵I-Charybdotoxin (ChTX), which is known to bind to the same or an overlapping site on the channel as ShK. uni-ulm.de By measuring the displacement of the radiolabeled ligand by unlabeled ShK or its analogs, researchers can determine the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of the toxin. google.com For example, the displacement of ¹²⁵I-ChTX from membranes of cells stably expressing hKv1.3 has been used to determine the IC50 of ShK-Dap²². uni-ulm.de
Fluorescence-Based Binding and Visualization Techniques
More recently, fluorescence-based methods have gained prominence, offering alternatives to radioligand assays with advantages in safety and versatility. msu.ru Fluorescently labeled analogs of ShK, such as ShK-F6CA, have been developed by conjugating a fluorescent dye like fluorescein (B123965) to the toxin. researchgate.netwikipedia.org These fluorescent probes allow for the direct visualization and quantification of toxin binding to channels on the cell surface using techniques like flow cytometry and confocal microscopy. researchgate.netresearchgate.net
Flow cytometry with fluorescent ShK analogs can be used to identify and sort cell populations based on their level of Kv1.3 expression. researchgate.net Confocal microscopy allows for the visualization of the subcellular distribution of Kv1.3 channels and their interaction with the fluorescent toxin in living cells. tmc.edu Furthermore, fluorescent competitive binding assays have been developed to measure the affinities of unlabeled ShK analogs by their ability to displace a fluorescently labeled toxin from the channel. researchgate.net
Cell-Based Functional Assays
Cell-based functional assays are critical for understanding the downstream cellular consequences of ShK's interaction with its target channels. A primary focus of ShK research is its effect on T lymphocytes, where the Kv1.3 channel plays a crucial role in activation and proliferation. researchgate.netnih.gov
A common assay measures T-cell proliferation in response to a mitogenic stimulus, such as anti-CD3 antibodies. uni-ulm.denih.gov The inhibitory effect of ShK and its analogs on this proliferation is then quantified, often by measuring the incorporation of [³H]thymidine into the DNA of dividing cells. uni-ulm.denih.gov These assays have demonstrated that ShK and its selective analogs can suppress the activation and proliferation of effector memory T (TEM) cells, which are implicated in various autoimmune diseases. nih.govnih.gov For example, ShK-Dap²² has been shown to suppress anti-CD3 induced human T-lymphocyte proliferation at subnanomolar concentrations. nih.gov
Other cell-based assays can include measuring cytokine production by T-cells or assessing cell viability to ensure the observed effects are due to specific channel blockade rather than general cytotoxicity. nih.govnih.gov For instance, respirometry has been used to assess the effect of ShK-Dap22 on mitochondrial respiration in cells expressing Kv1.3. nih.gov
Table of Research Findings for ShK and its Analogs:
| Compound/Analog | Experimental System | Technique | Finding |
| ShK | Mouse Fibroblasts (L929 cells) expressing mKv1.3/mKv1.1 | Whole-Cell Patch-Clamp | IC₅₀ of 9.3 ± 2.0 pM on mKv1.3 and 25.6 ± 2.8 pM on mKv1.1. plos.org |
| ShK-Dap²² | Cells expressing mKv1.3 | Whole-Cell Patch-Clamp | Kd of 23 ± 3 pM. uni-ulm.de |
| ShK-Dap²² | Cells expressing hKv1.3 | Radioligand Binding Assay | Displaced ¹²⁵I-ChTX with an IC₅₀ of 102 ± 17 pM. uni-ulm.de |
| ShK-Dap²² | Human Peripheral Blood T-cells | [³H]thymidine Incorporation Assay | Suppressed anti-CD3-stimulated T-cell proliferation. uni-ulm.de |
| ShK-186 | --- | --- | In clinical trials for autoimmune diseases. researchgate.netnih.gov |
| ShK-235 | Mouse Fibroblasts expressing Kv1.3/Kv1.1 | Whole-Cell Patch-Clamp | Exhibited 2250-fold selectivity for Kv1.3 over Kv1.1. nih.gov |
| ShK-F6CA | --- | Flow Cytometry | Allows for detection of activated TEM cells. researchgate.netsmartox-biotech.com |
| ShK[K18A] | Mouse Fibroblasts (L929 cells) expressing mKv1.3/mKv1.1 | Whole-Cell Patch-Clamp | IC₅₀ of 39.6 ± 3.8 pM on Kv1.3 and 4,900 ± 200 pM on Kv1.1 (124-fold selectivity). plos.org |
Lymphocyte Proliferation Assays
Lymphocyte proliferation assays are fundamental in vitro tools used to assess the impact of ShK on the activation and expansion of T cells, which are key players in autoimmune responses. These assays typically involve stimulating lymphocytes with mitogens (like phytohaemagglutinin or concanavalin (B7782731) A) or specific antigens and then measuring the rate of cell division. rsc.org The inhibitory effect of ShK on this proliferation is a key indicator of its immunomodulatory potential.
Studies have shown that ShK inhibits the proliferation of human peripheral blood T cells, which are predominantly naïve and central memory (TCM) cells, with a half-maximal inhibitory concentration (IC50) in the nanomolar (nM) range. rsc.org In contrast, ShK is significantly more potent in inhibiting the proliferation of effector memory T (TEM) cells, with IC50 values in the picomolar (pM) range. rsc.org This preferential targeting of TEM cells is a critical aspect of its therapeutic promise, as these cells are heavily implicated in autoimmune diseases. rsc.orgnih.gov
Analogues of ShK have been developed to enhance this selectivity. For instance, ShK-170 demonstrated a 60-fold greater efficacy in inhibiting the proliferation of CCR7- TEM lymphocytes compared to CCR7+ naïve/TCM lymphocytes. rsc.org Similarly, recombinant ShK has been shown to preferentially inhibit the proliferation of rat TEM cells with an IC50 of 738 ± 89 pM, while having minimal effect on naïve/TCM cells. nih.gov
Table 1: Inhibitory Effects of ShK and its Analogues on Lymphocyte Proliferation
| Compound | Cell Type | Stimulation | IC50 Value | Reference |
|---|---|---|---|---|
| ShK | Human Peripheral Blood T cells (naïve/TCM) | Mitogen | nM range | rsc.org |
| ShK | Human CCR7- TEM cells | Antigen/Mitogen | 100-400 pM | rsc.org |
| ShK-Dap22 | Rat CCR7- TEM lymphocytes | - | 1.4 nM | rsc.org |
| ShK-170 | Rat CCR7- TEM lymphocytes | - | 80 pM | rsc.org |
| ShK-170 | Rat CCR7+ naïve/TCM lymphocytes | - | 5 nM | rsc.org |
| Recombinant ShK | Rat TEM cells | - | 738 ± 89 pM | nih.gov |
| Recombinant ShK | Human Peripheral Blood Lymphocytes | - | 2.2 ± 0.4 nM | nih.gov |
| ShK-186 | Human Peripheral Blood Lymphocytes | - | 4.1 ± 0.4 nM | nih.gov |
Cytokine Release Assays (e.g., IL-2, IFN-gamma, IL-17)
Cytokine release assays are essential for understanding how ShK modulates the function of activated T cells. Upon activation, T cells produce a range of cytokines that orchestrate the inflammatory response. Key pro-inflammatory cytokines implicated in autoimmune diseases include Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17). wikipedia.orgnih.gov
Blockade of the Kv1.3 channel in chronically activated T cells by ShK and its analogues suppresses the production of these critical cytokines. wikipedia.org For example, a brief exposure to ShK-186 was sufficient to suppress cytokine responses in human peripheral blood T cells, suggesting a prolonged therapeutic effect despite its short half-life in circulation. wikipedia.org
Specific analogues have been tested for their ability to inhibit cytokine production. ShK-Q16K-PEG[20K] was found to inhibit IL-2 and IFN-γ production by human T cells with IC50 values of 109 pM and 240 pM, respectively. nih.gov This same analogue also suppressed IL-17 production by cynomolgus monkey T cells. nih.gov The ability of ShK analogues to inhibit Th1 (producing IFN-γ) and Th17 (producing IL-17) cell responses is particularly relevant, as these T cell subsets are major contributors to the pathology of autoimmune diseases. nih.gov
Flow Cytometry for Cell Activation Markers
Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a heterogeneous population. In the context of ShK research, it is employed to identify and quantify the expression of cell surface markers associated with T cell activation and to detect the presence of Kv1.3 channels.
A fluoresceinated analogue of ShK, known as ShK-F6CA, has been developed to directly visualize and quantify Kv1.3 channels on living cells. researchgate.netsmartox-biotech.com This tool allows researchers to detect activated TEM cells, which have a high expression of Kv1.3, in blood samples from both humans and animals. researchgate.netresearchgate.net Staining with ShK-F6CA can differentiate between resting, once-activated, and chronically activated T cells based on the level of Kv1.3 expression. researchgate.net
Flow cytometry is also used to assess the expression of activation markers such as CD25 and CD69 on T cells following stimulation. pnas.org Studies have shown that fusion antibodies incorporating ShK toxin can potently suppress the upregulation of these markers, providing another measure of the toxin's inhibitory effect on T cell activation. pnas.org Furthermore, the absence of Kv1.3 in knockout rat models has been confirmed using flow cytometry. physiology.org
In Vitro and Ex Vivo Tissue and Membrane Models
To study the effects of ShK in a more physiologically relevant context, researchers utilize in vitro and ex vivo tissue and membrane models. These systems bridge the gap between single-cell assays and whole-animal studies.
One key model involves using rat synaptosomal membranes to study the binding affinity of ShK to neuronal potassium channels. rsc.org Early studies showed that ShK could displace radiolabeled toxins from these membranes, indicating its interaction with ion channels in the nervous system. rsc.org
More complex models aim to replicate specific tissues affected by autoimmune diseases. For instance, the development of 3D bioprinted synovial membrane models offers a promising platform for studying rheumatoid arthritis in vitro. mdpi.com These models, composed of fibroblast-like synoviocytes embedded in a hydrogel matrix, can be used to investigate the effects of drugs like ShK on the inflammatory processes within the joint. mdpi.com
Ex vivo studies on human peripheral blood mononuclear cells have demonstrated that even a brief exposure to ShK-186 leads to a sustained suppression of cytokine responses, highlighting the long-lasting pharmacological effects of the compound. nih.gov These tissue and membrane models are invaluable for preclinical analysis and for gaining insights into how ShK and its analogues might perform in a complex biological environment. mdpi.comnih.gov
Animal Models for Investigating Pathophysiological Mechanisms
Animal models that mimic human autoimmune diseases are indispensable for evaluating the in vivo efficacy of ShK and its derivatives. These models allow for the investigation of the toxin's impact on disease development, progression, and underlying pathological mechanisms.
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for human multiple sclerosis (MS). pnas.orgwikipedia.org EAE is an inflammatory demyelinating disease of the central nervous system that can be induced in susceptible animals by immunization with myelin-derived proteins or by the adoptive transfer of myelin-reactive T cells. pnas.orgwikipedia.org The model recapitulates many of the clinical and pathological features of MS, including the central role of T lymphocytes in the disease process. pnas.org
ShK and its analogues have demonstrated significant therapeutic effects in the EAE model. Administration of ShK has been shown to prevent and ameliorate the clinical course of adoptive transfer EAE in Lewis rats. pnas.org Even when administered after the onset of symptoms, ShK was effective in reducing disease severity. pnas.org
Various analogues of ShK have also been tested in this model. For example, ShK-Dap22 and a PEGylated version of ShK have shown efficacy in delaying disease onset and reducing the severity of EAE. researchgate.netresearchgate.net The success of Kv1.3 blockers like ShK in the EAE model underscores the therapeutic potential of targeting this ion channel in T-cell mediated autoimmune diseases like MS. researchgate.netpnas.org
Pristane-Induced Arthritis (PIA) Model for Rheumatoid Arthritis
The Pristane-Induced Arthritis (PIA) model in rats is a well-established animal model for rheumatoid arthritis (RA). wikipedia.orgplos.orgneurofit.com Injection of pristane, a mineral oil, induces a chronic and relapsing arthritis that shares key features with human RA, including synovial inflammation, T-cell infiltration, and cartilage and bone erosion. plos.orgneurofit.com The disease in this model is dependent on CD4+ T cells. plos.org
ShK analogues have proven to be effective in treating PIA. ShK-186, for instance, was shown to ameliorate the disease when administered daily or every other day. wikipedia.orgnih.gov These studies have indicated that blockade of the Kv1.3 channel alone is sufficient to reduce disease severity in this model. wikipedia.org The efficacy of ShK-186 in the PIA model provided strong preclinical evidence for its development as a therapeutic for RA. nih.gov Other selective Kv1.3 blockers have also shown positive results in the PIA model, further validating this therapeutic approach. nih.gov
Delayed Type Hypersensitivity (DTH) Response Models
Delayed Type Hypersensitivity (DTH) response models are crucial in immunological research to study T-cell mediated inflammatory responses. These models are particularly relevant for investigating the therapeutic potential of ShK toxin and its analogues, as DTH is mediated by effector memory T (TEM) cells, which rely on the Kv1.3 potassium channel for activation. researchgate.net ShK and its derivatives are potent blockers of the Kv1.3 channel. nih.govrsc.org
In a common DTH model, an animal, typically a rat, is immunized with an antigen like ovalbumin (OVA). nih.govgoogle.com Several days later, the animal is challenged by injecting the same antigen into a specific site, such as the ear pinna. google.com This challenge elicits a localized inflammatory reaction characterized by swelling, which is a measurable sign of the DTH response. researchgate.netgoogle.com This model allows researchers to assess the efficacy of immunosuppressive agents.
Studies have demonstrated that ShK analogues can effectively suppress the DTH response. For instance, the analogue ShK-170 was shown to significantly reduce ovalbumin-induced inflammation in rats when administered after the antigen challenge. nih.gov Another analogue, ShK-186, also demonstrated the ability to inhibit the DTH response. researchgate.netresearchgate.net These findings underscore the role of the Kv1.3 channel in TEM cell function and validate its blockade as a therapeutic strategy for T-cell mediated inflammation. nih.govrsc.org The effectiveness of these toxins in DTH models has been a key step in their development as potential treatments for autoimmune diseases. rsc.org
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| ShK | Rat DTH model | Demonstrated effectiveness in treating rats with delayed type hypersensitivity. | nih.govrsc.org |
| ShK-170 | Rat DTH model (ovalbumin-induced) | Significantly reduced ovalbumin-induced inflammation and was effective in preventing the active DTH reaction. | nih.gov |
| ShK-186 | Rat DTH model | Inhibited the DTH response and suppressed DTH-induced ear swelling. | researchgate.netresearchgate.net |
| ShK(L5) | Rat DTH model (ovalbumin-induced) | Effectively inhibited the TEM-mediated DTH response, as indicated by reduced ear swelling. | google.com |
Studies on Microglial Cell Function in Neuroinflammation
Microglial cells are the resident immune cells of the central nervous system (CNS) and play a pivotal role in neuroinflammatory processes associated with various neurodegenerative diseases. nih.govmdpi.compnas.org The voltage-gated potassium channel Kv1.3 is highly expressed on activated microglia and is considered a key therapeutic target for modulating neuroinflammation. nih.govnanion.de ShK toxin and its analogues, as potent Kv1.3 blockers, are instrumental in studying microglial function. nih.gov
Research indicates that blocking Kv1.3 channels with ShK or its derivatives can suppress the pro-inflammatory functions of microglial cells. nih.gov For example, inhibiting Kv1.3 can reduce the respiratory burst in activated microglia, a process that contributes to oxidative stress and secondary neuronal damage. nih.gov Pharmacological blockade of Kv1.3 with the ShK analogue ShK-170 was shown to mitigate the radiation-induced inflammatory response in microglia. mdpi.com
In the context of Alzheimer's disease (AD), studies using mouse models (5xFAD) have shown that Kv1.3 is selectively upregulated in a subset of microglia-derived cells. pnas.org In vivo blockade of these channels with the ShK analogue ShK-223 led to a reduction in amyloid-beta (Aβ) burden and shifted the microglial gene expression profile from a pro-inflammatory to a more protective, pro-phagocytic phenotype. pnas.org These findings suggest that ShK and its derivatives can modulate microglial activity, reducing neuroinflammation and potentially offering therapeutic benefits for diseases like multiple sclerosis, stroke, Parkinson's disease, and Alzheimer's disease. nih.govpnas.org
| Compound/Toxin | Model System | Key Findings | Reference |
|---|---|---|---|
| ShK and derivatives | General microglial studies | Effectively suppress the activation of microglial cells by blocking Kv1.3 channels. | nih.gov |
| ShK | General microglial studies | Eliminates respiratory bursts in activated microglia, reducing subsequent neuronal damage. | nih.gov |
| ShK-170 | Mouse model of radiation-induced brain injury | Mitigated the inflammatory response in microglia following radiation injury. | mdpi.com |
| ShK-223 | 5xFAD mouse model of Alzheimer's Disease | Reduced Aβ burden and skewed microglia toward a pro-phagocytic and protective phenotype. | pnas.org |
Zebrafish Models for Neuroprotection and Cardioprotection Research
Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying the effects of novel compounds due to their rapid development, genetic tractability, and optical transparency, which allows for real-time imaging of biological processes. While direct studies on the original ShK toxin in zebrafish are not prominent in the reviewed literature, research on novel ShK-like peptides provides significant insights into their potential neuroprotective and cardioprotective activities.
A study on a novel ShK-like peptide, PcShK3, isolated from the transcriptome of the cnidarian Palythoa caribaeorum, utilized zebrafish larvae to assess its biological functions. mdpi.comnih.govresearchgate.net To investigate neuroprotection, a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model was used, which mimics aspects of Parkinson's disease. The results showed that PcShK3 could suppress the neurotoxic effects on the locomotive behavior of the zebrafish. mdpi.comnih.govresearchgate.net
For cardioprotection studies, the same peptide was observed for its effects on zebrafish larvae. mdpi.comnih.govresearchgate.net Interestingly, PcShK3 displayed a dual, concentration-dependent effect. At lower concentrations, it exhibited a significant cardio-protective effect. mdpi.comnih.gov However, at higher concentrations, it became cardiotoxic, causing pericardial edema. mdpi.comnih.govresearchgate.net This research highlights the utility of the zebrafish model in rapidly screening the bioactivity of new ShK-like toxins and determining their potential therapeutic windows. mdpi.com
| Compound | Model System | Research Area | Key Findings | Reference |
|---|---|---|---|---|
| PcShK3 (ShK-like peptide) | Zebrafish larvae | Neuroprotection | Suppressed 6-OHDA-induced neurotoxicity on locomotive behavior. | mdpi.comnih.govresearchgate.net |
| PcShK3 (ShK-like peptide) | Zebrafish larvae | Cardioprotection | Displayed a significant cardio-protective effect at concentrations below its IC50. | mdpi.comnih.gov |
| PcShK3 (ShK-like peptide) | Zebrafish larvae | Cardiotoxicity | Caused pericardial edema and was cardiotoxic at concentrations above its IC50. | mdpi.comnih.govresearchgate.net |
Omics Techniques in Venom Research and Toxin Identification
The study of animal venoms has been revolutionized by "omics" technologies, particularly transcriptomics and proteomics, collectively referred to as "venomics". researchgate.netnih.govmdpi.com These high-throughput techniques provide a holistic overview of the complex mixture of proteins and peptides present in venom, moving far beyond traditional methods that identified toxins one by one. researchgate.netimrpress.com
In the research of Stichodactyla haddoni, the sea anemone from which ShK was originally identified, the application of combined transcriptomic and proteomic analyses has revealed that its venom arsenal (B13267) is far more complex than previously understood. researchgate.netnih.gov A purely transcriptomic approach identified hundreds of potential toxin-like transcripts. researchgate.netnih.gov However, when combined with a proteomic analysis of the milked venom, it was discovered that a significant number of these were likely false positives. researchgate.netnih.gov The integrated approach successfully identified 23 families of putative toxins, including 12 previously unknown families of peptides and proteins. researchgate.netnih.gov
Similar venomics studies on other sea anemones, like Heteractis magnifica, have also expanded the known diversity of toxins, identifying numerous ShK-like peptides and other toxin families such as Kunitz-type peptides and defensins. mdpi.com This methodology is critical for:
Accurate Toxin Identification: Combining proteomics with transcriptomics validates the actual expression of toxins in the venom, minimizing false positives from non-toxin homologues found in tissue transcriptomes. researchgate.netnih.gov
Discovery of Novel Toxins: It has led to the discovery of entirely new families of toxins in well-studied organisms, providing new leads for drug discovery. researchgate.netnih.govmdpi.com
Understanding Venom Complexity: Omics provides a comprehensive catalog of the venom components, laying the foundation for understanding the functional roles of individual toxins. researchgate.netmdpi.com
| Organism | Omics Technique | Key Findings | Reference |
|---|---|---|---|
| Stichodactyla haddoni | Transcriptomics & Proteomics | Identified 508 unique toxin-like transcripts, but proteomics revealed many were likely false positives. | researchgate.netnih.gov |
| Stichodactyla haddoni | Integrated Venomics | Positively identified 23 families of putative toxins, including 12 novel families. | researchgate.netnih.gov |
| Heteractis magnifica | Transcriptomics | Identified 728 putative toxin sequences assigned to 68 gene superfamilies. | mdpi.com |
| Heteractis magnifica | Proteomics | Confirmed the presence of 101 protein and peptide toxins in the venom. | mdpi.com |
| Heteractis magnifica | Integrated Venomics | Identified co-expression of toxins like ShK-like peptides in different tissues (tentacles and column). | mdpi.com |
Conceptual and Research Applications of Shk and Its Analogs
ShK as a Molecular Probe for Ion Channel Characterization
ShK toxin, a 35-residue peptide isolated from the sea anemone Stichodactyla helianthus, has proven to be an invaluable molecular probe for the characterization of potassium (K+) channels. nih.govwiley.com Its high affinity and, in the case of its analogs, high selectivity for certain K+ channel subtypes make it a powerful tool for investigating the structure, function, and physiological roles of these channels. nih.govwiley.comgoogle.com
The toxin and its synthetic counterparts have been instrumental in studying Kv1.3 channels, which are voltage-gated potassium channels that play a crucial role in the activation of T lymphocytes. nih.govnih.gov By inhibiting the activity of these channels, ShK allows researchers to dissect the molecular mechanisms underlying T-cell activation and proliferation. For instance, synthetic ShK toxin has been shown to inhibit [125I]-charybdotoxin binding to Jurkat T lymphocytes with a half-maximal inhibitory concentration (IC50) of 32 pM and to block Jurkat T lymphocyte Kv1.3 potassium channels with an IC50 of 133 pM. nih.govwiley.com
The unique structure of ShK, which differs from that of scorpion toxins, provides a distinct advantage in probing ion channels. google.com While scorpion toxins often utilize β-sheet domains for channel interaction, ShK employs a helical portion to interact with Shaker-type K+ channels. google.comacs.org This structural difference allows for comparative studies to map the interactive surfaces of ion channels. Furthermore, the ability to chemically synthesize ShK and its analogs allows for the introduction of specific modifications, creating a "molecular caliper" to measure distances between amino acid residues in the outer vestibule of K+ channels. google.com
The application of ShK as a molecular probe extends beyond Kv1.3. While it displays high affinity for several Kv1 family members, this characteristic has been exploited to differentiate between channel subtypes and to understand the molecular basis of toxin-channel interactions. nih.govnih.gov The development of ShK analogs with altered selectivity profiles has further enhanced its utility as a discriminative tool in ion channel research. nih.govplos.org
Advancing Understanding of Toxin Evolution and Biological Diversity in Cnidarians
The study of ShK and related toxins has significantly contributed to our understanding of toxin evolution and the vast biological diversity within the phylum Cnidaria, which includes sea anemones, corals, and jellyfish. royalsocietypublishing.orgoup.commdpi.com These organisms produce a complex cocktail of venomous peptides for defense and prey capture, and ShK is a prime example of the sophisticated molecular arsenal (B13267) they possess. oup.com
Genomic and transcriptomic analyses have revealed that ShK-like domains are present in a variety of cnidarian proteins, suggesting a broader evolutionary role for this structural scaffold beyond its function as a potassium channel blocker. royalsocietypublishing.orgmdpi.com For instance, some proteins contain multiple ShK domains, while others feature a single domain. royalsocietypublishing.org This diversity points to a process of gene duplication and functional divergence, where an ancestral gene has given rise to a family of proteins with varied functions. pnas.org
A fascinating case study in the sea anemone Nematostella vectensis has provided direct evidence for the recruitment of a gene from the nervous system into the venom system. pnas.org Researchers identified two related peptides, ShK-like1 and ShK-like2. ShK-like1 is a venom component found in the stinging cells (nematocysts) and is lethal to fish larvae. pnas.org In contrast, ShK-like2 is expressed in neurons and functions as a neuropeptide involved in development. pnas.org Phylogenetic analysis suggests that a duplication of the ancestral ShK-like2 gene occurred, followed by the recruitment of one copy (ShK-like1) into the venom system, where it evolved its toxic properties. pnas.org This discovery highlights a key mechanism driving the evolution of venom complexity in cnidarians.
Furthermore, the distribution of ShK-like toxins across different cnidarian lineages provides insights into their evolutionary history. royalsocietypublishing.org The presence of ShK domains in both Anthozoa (e.g., sea anemones) and Medusozoa (e.g., jellyfish) suggests an ancient origin for this toxin family. oup.com However, the specific types and arrangements of these toxins can vary significantly between species, reflecting adaptations to different ecological niches and prey types. oup.com The study of these variations helps to construct a more complete picture of the evolutionary relationships and diversification of cnidarians. royalsocietypublishing.org
Research into ShK as a Lead Compound for Immunomodulatory Investigations
ShK toxin has garnered significant attention as a lead compound for the development of novel immunomodulatory therapies. nih.govsmartox-biotech.com This interest stems from its potent blockade of the Kv1.3 potassium channel, which is a key regulator of T lymphocyte activation. nih.gov Effector memory T (TEM) cells, which are implicated in the pathology of various autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type 1 diabetes, are particularly dependent on Kv1.3 channels for their function. nih.gov
By inhibiting Kv1.3 channels, ShK and its analogs can preferentially suppress the activation and proliferation of these pathogenic TEM cells, with minimal impact on other T cell subsets like naïve and central memory T cells. nih.govsmartox-biotech.com This selectivity offers the potential for targeted immunomodulation without causing broad immunosuppression, a common side effect of many current autoimmune disease treatments. nih.gov
Initial studies demonstrated that wild-type ShK could inhibit the proliferation of human TEM cells at picomolar concentrations. nih.gov However, its lack of selectivity for Kv1.3 over other closely related Kv1 channels limited its therapeutic potential. nih.govplos.org This prompted extensive research into developing ShK analogs with improved selectivity and stability. nih.gov
Through a combination of mutagenesis studies, structural elucidation, and computational modeling, researchers have successfully designed and synthesized numerous ShK analogs with enhanced Kv1.3 selectivity. nih.govplos.org These designer peptides have shown efficacy in various animal models of autoimmune diseases. For example, ShK analogs have been shown to prevent and treat experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. smartox-biotech.com
The development of these highly selective Kv1.3 blockers from the ShK scaffold has provided researchers with powerful tools to investigate the role of this specific ion channel in immune responses and to explore a promising new therapeutic avenue for a range of T-cell mediated autoimmune disorders. nih.govsmartox-biotech.com
Development of Research Tools Based on ShK Analogs
The unique properties of ShK have been harnessed to create sophisticated research tools for cellular and molecular investigations. By modifying the original peptide, scientists have developed analogs with specific functionalities that aid in the study of ion channels and their roles in cellular processes.
A significant advancement in the use of ShK as a research tool has been the development of fluorescently labeled analogs. smartox-biotech.com These probes allow for the direct visualization and quantification of Kv1.3 channels in living cells. smartox-biotech.com
One such example is ShK-F6CA, a fluoresceinated analog of ShK. smartox-biotech.com This molecule has been successfully used to detect activated TEM cells in blood samples from both humans and animals using flow cytometry. smartox-biotech.com By tagging these specific cells, researchers can monitor their abundance and activation state, which is crucial for understanding the progression of autoimmune diseases and the effects of potential therapies. Furthermore, these fluorescent probes enable the visualization of Kv1.3 channel distribution on the surface of living cells, providing valuable insights into their subcellular localization and trafficking. smartox-biotech.com
The ability to fluorescently label peptides like ShK is a powerful technique in cell biology. sb-peptide.com Various fluorescent dyes, such as FAM (carboxyfluorescein) and rhodamine derivatives, can be attached to peptides to track their cellular uptake, distribution, and interaction with target molecules. sb-peptide.com The development of these labeled ShK analogs has provided a non-invasive method to study the dynamics of Kv1.3 channels in real-time. smartox-biotech.comnih.gov
The creation of ShK analogs through mutagenesis has been instrumental in mapping the binding site of the toxin on the Kv1.3 channel and delineating the structural features responsible for their interaction. nih.govacs.org By systematically substituting individual amino acids in the ShK sequence and assessing the impact on channel binding affinity, researchers have identified the key residues that form the toxin's interactive surface. nih.gov
These studies have revealed that ShK binds to the outer vestibule of the Kv1.3 channel pore. nih.gov A critical residue, Lysine-22 (Lys22), appears to protrude into the pore, physically obstructing the flow of potassium ions. nih.govfrontiersin.org Other residues, such as Tyrosine-23 (Tyr23), also play a crucial role in the interaction. acs.org This detailed understanding of the binding mechanism has been essential for the rational design of more selective and potent ShK analogs. acs.org
Computational modeling and molecular dynamics simulations have complemented these experimental approaches. acs.orgacs.org By creating in silico models of the ShK-Kv1.3 complex, scientists can predict how specific mutations will affect the binding affinity and selectivity. acs.org This has accelerated the development of new analogs with desired properties. For example, by understanding the subtle differences in the outer vestibules of different Kv1 channel subtypes, researchers have been able to design ShK analogs that preferentially bind to Kv1.3. plos.org This process of receptor mapping has not only advanced our knowledge of toxin-channel interactions but has also provided a blueprint for the development of targeted therapeutics. nih.gov
Comparison with Other Potassium Channel Modulators as Research Paradigms
ShK and its analogs are part of a broader class of peptide toxins that modulate potassium channel activity. Comparing ShK with other well-characterized potassium channel blockers, such as those from scorpion and snake venoms, provides valuable insights into the diverse strategies that nature has evolved to target these ion channels. These comparisons have established these toxins as important research paradigms.
One of the most well-studied groups of potassium channel toxins is the scorpion α-KTx family, which includes charybdotoxin (B568394) (ChTx). google.comacs.org Like ShK, ChTx blocks the pore of potassium channels. However, there are significant structural differences between them. ChTx and most other scorpion toxins possess β-sheet domains at both ends of the molecule, which are crucial for their interaction with the channel. acs.org In contrast, ShK lacks a stable β-sheet structure and primarily utilizes a helical domain for channel recognition. acs.org This difference in their structural scaffolds and binding epitopes makes them complementary tools for probing the topology of the channel's outer vestibule. google.com
Another point of comparison is the "functional dyad" motif, which consists of a critical lysine (B10760008) residue that occludes the channel pore and a nearby aromatic or hydrophobic residue that stabilizes the interaction. frontiersin.orgmdpi.com This motif is found in many potassium channel-blocking peptides from various venomous creatures, including scorpions, sea anemones, and snakes. mdpi.com The presence of this conserved functional feature in structurally diverse peptides is an example of convergent evolution, where different organisms have independently evolved similar molecular solutions to block potassium channels. vliz.be
The selectivity profiles of these toxins also offer a basis for comparison. While the wild-type ShK blocks several Kv1 channel subtypes with high affinity, some scorpion toxins, like agitoxin-2 (AgTx2), also exhibit broad specificity. nih.govresearchgate.net However, other toxins, such as iberiotoxin, are highly selective for specific channel subtypes (in this case, BK channels). frontiersin.org The development of highly selective ShK analogs, such as ShK-186, has placed them on par with the most selective natural toxins, making them powerful and precise tools for studying the physiological roles of specific potassium channels. plos.orgfrontiersin.org
By studying and comparing the structures, binding mechanisms, and selectivity of ShK and other potassium channel modulators, researchers can gain a deeper understanding of the principles governing protein-protein interactions and the molecular basis of ion channel function and pharmacology.
Q & A
Q. What are the key structural features of ShK toxin that determine its potassium channel blocking activity?
ShK toxin adopts a compact fold stabilized by three disulfide bonds (Cys3-Cys35, Cys12-Cys28, and Cys17-Cys32), forming two α-helices (residues 14–19 and 21–24) critical for its stability . The contiguous surface residues Lys22, Tyr23, and Arg24 directly interact with the Kv1.3 channel pore, with Lys22 occluding the ion conduction pathway . Electrostatic interactions between Asp5 and Lys30 further stabilize the structure and influence folding .
Q. What experimental approaches are commonly used to study ShK's interaction with potassium channels?
Key methodologies include:
- NMR spectroscopy to resolve solution structures and monitor pH/temperature-dependent conformational changes .
- Alanine scanning mutagenesis to map binding surfaces and identify critical residues (e.g., Lys22, Arg11) .
- Mutant cycle analysis combined with complementary mutagenesis of ShK and Kv1.3 to determine docking configurations .
- Electrophysiology (e.g., whole-cell patch clamp) to measure IC₅₀ values for Kv1.3 and related channels .
Q. How is ShK toxin synthesized and folded for functional studies?
ShK is chemically synthesized using solid-phase peptide synthesis, followed by oxidative folding under controlled redox conditions (e.g., glutathione buffers) to ensure proper disulfide bond formation . Folding efficiency is monitored via circular dichroism or NMR to confirm structural integrity .
Q. What are the primary therapeutic targets of ShK in autoimmune disease research?
ShK selectively inhibits Kv1.3 channels on effector memory T-cells (TEM), suppressing pro-inflammatory cytokine release and T-cell proliferation. This mechanism is leveraged in preclinical models of multiple sclerosis, rheumatoid arthritis, and psoriasis .
Advanced Research Questions
Q. How can researchers design ShK analogs with enhanced selectivity for Kvover related channels (e.g., Kv1.1)?
- Residue substitution : Replace Lys22 with non-natural amino acids (e.g., diaminopropionic acid in ShK-Dap22) to reduce off-target binding to Kv1.1 .
- C-terminal modification : Amidating the C-terminus (ShK-amide) improves stability and selectivity .
- Structure-guided optimization : Use molecular dynamics simulations to refine interactions with Kv1.3's outer vestibule while destabilizing binding to other channels .
Q. What experimental strategies resolve contradictions in reported activity of ShK enantiomers?
- Racemic crystallography and chemical synthesis : Synthesize pure enantiomers (e.g., d-ShK vs. l-ShK) to confirm stereospecific activity .
- NMR validation : Re-analyze spectra to detect contaminants (e.g., trace l-ShK in d-allo-ShK preparations) .
- Functional assays : Compare IC₅₀ values across enantiomers using electrophysiology to rule out artifactual activity .
Q. How do disulfide bonds contribute to ShK's structural and functional integrity?
Q. What methodologies optimize in vivo delivery of ShK analogs for chronic autoimmune disease models?
- AAV-mediated gene delivery : Engineer hepatocyte-specific AAV8 vectors to express ShK analogs (e.g., ShK-186), enabling sustained plasma levels without repeated injections .
- Engineered stem cells : Use lentiviral-transduced UCMSCs to secrete ShK locally, enhancing joint retention in osteoarthritis models .
Q. How can researchers investigate ShK's role in modulating macrophage polarization via non-channel mechanisms?
Q. What approaches validate the evolutionary conservation of ShK-like domains across species?
- Phylogenetic analysis : Use SMART database mining to identify ShKT domains in actiniarians and other taxa .
- Functional assays : Test homologs (e.g., Nematostella vectensis neuropeptides) for Kv1.3 blocking activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in ShK's reported binding affinity for Kv1.3?
Q. What experimental designs mitigate off-target effects in ShK-based therapeutic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
